methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is an organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan ring through a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Hydroxyethylation: The furan ring is then functionalized with a hydroxyethyl group, often through a reaction with ethylene oxide or ethylene glycol under acidic or basic conditions.
Sulfamoylation: The hydroxyethyl-furan intermediate is reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl derivative.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfamoyl group can be reduced to form amines or other reduced sulfur compounds.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Ethers or amines.
Scientific Research Applications
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific functional properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Similar structure but with the furan ring in a different position.
Methyl 4-(N-(2-(thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-(N-(2-(pyridin-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is unique due to the specific positioning of the furan ring and the hydroxyethyl chain, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts specific electronic properties that can be advantageous in certain applications.
Properties
IUPAC Name |
methyl 4-[[2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)15-8-13(16)11-6-7-21-9-11/h2-7,9,13,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQIYGOMBPXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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